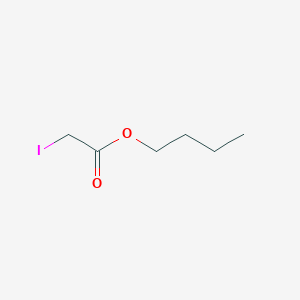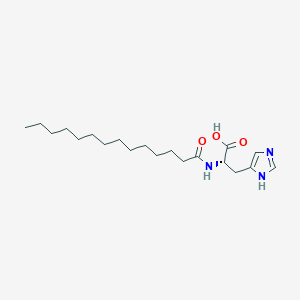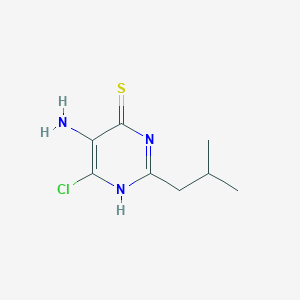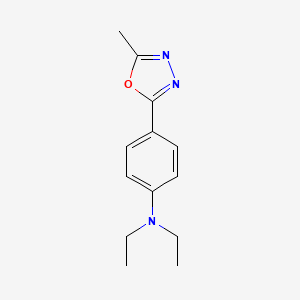![molecular formula C23H18N2O3 B12923755 4(3H)-Quinazolinone, 3-[2-(benzoyloxy)ethyl]-2-phenyl- CAS No. 90094-99-8](/img/structure/B12923755.png)
4(3H)-Quinazolinone, 3-[2-(benzoyloxy)ethyl]-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl benzoate is a complex organic compound with a quinazolinone core structure. This compound is of significant interest in medicinal chemistry due to its potential antibacterial properties and its role in various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl benzoate typically involves a multi-step process starting from primary amines. The primary amines undergo a series of reactions to form 3-(substituted)-2-hydrazino-quinazolin-4(3H)-ones, which are then reacted with 2-phenyl-3,1-benzoxazin-4-one to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield different quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinazolinones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions are various substituted quinazolinones, which have been shown to possess significant antibacterial activity .
Scientific Research Applications
2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Medicine: Investigated for its potential use in developing new antibiotics and other therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl benzoate involves its interaction with bacterial enzymes. It binds to penicillin-binding proteins, inhibiting their function and leading to the disruption of bacterial cell wall synthesis. This results in the bactericidal activity of the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one
- 3-(2-Chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one
Uniqueness
2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl benzoate is unique due to its specific quinazolinone core structure, which imparts significant antibacterial properties. Its ability to inhibit penicillin-binding proteins sets it apart from other similar compounds .
Properties
CAS No. |
90094-99-8 |
|---|---|
Molecular Formula |
C23H18N2O3 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-(4-oxo-2-phenylquinazolin-3-yl)ethyl benzoate |
InChI |
InChI=1S/C23H18N2O3/c26-22-19-13-7-8-14-20(19)24-21(17-9-3-1-4-10-17)25(22)15-16-28-23(27)18-11-5-2-6-12-18/h1-14H,15-16H2 |
InChI Key |
CHWXDJJOYVHZAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CCOC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [2,3'-biquinoline]-2'-carboxylate](/img/structure/B12923672.png)
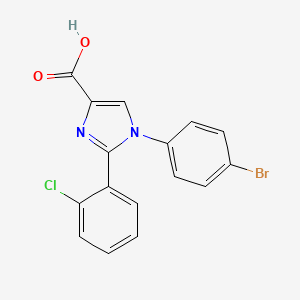
![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanenitrile](/img/structure/B12923694.png)
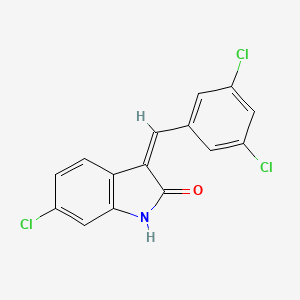
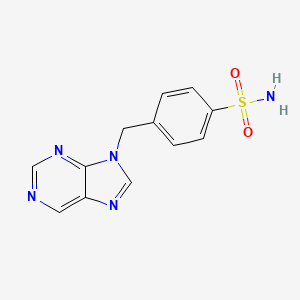

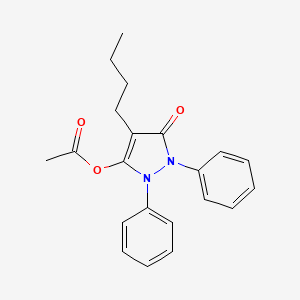
![4-((Benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B12923729.png)
